

An In-depth Technical Guide to the Synthesis of 4-Butoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Butoxybenzaldehyde

Cat. No.: B1265825

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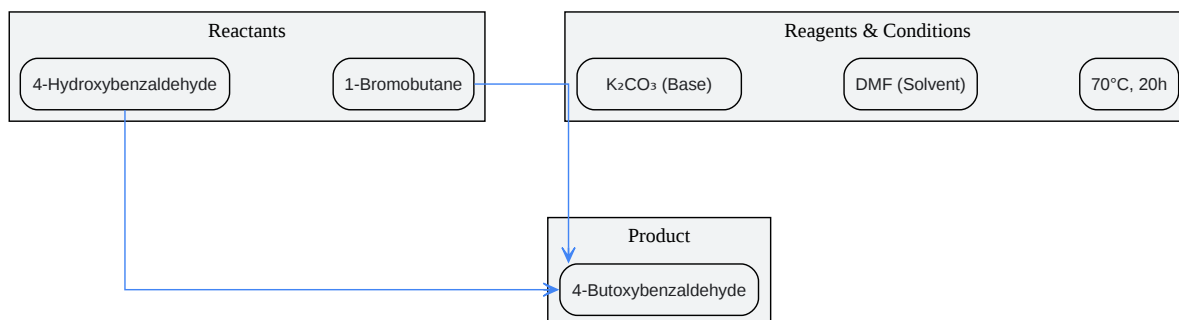
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **4-butoxybenzaldehyde**, a valuable intermediate in the preparation of various biologically active compounds and materials.^{[1][2]} The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers.^{[3][4][5]}

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of **4-butoxybenzaldehyde** is most commonly achieved through the Williamson ether synthesis. This S_N2 reaction involves the nucleophilic substitution of a halide by an alkoxide.^{[4][5]} In this specific synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base, typically a carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, such as 1-bromobutane, displacing the bromide to form the desired **4-butoxybenzaldehyde**.^{[3][6]}

The general reaction scheme is as follows:



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Figure 1: General reaction scheme for the synthesis of **4-butoxybenzaldehyde**.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **4-butoxybenzaldehyde** via the Williamson ether synthesis.

Parameter	Value	Reference
Reactants		
4-Hydroxybenzaldehyde (Molar Mass: 122.12 g/mol)	35 g (287 mmol)	[6]
1-Bromobutane (Molar Mass: 137.02 g/mol)	30.92 mL (287 mmol)	[6]
Reagents		
Anhydrous Potassium Carbonate (Molar Mass: 138.21 g/mol)	118.83 g (860 mmol)	[6]
Solvent		
N,N-dimethylformamide (DMF)	750 mL	[6]
Reaction Conditions		
Temperature	70 °C	[6]
Time	20 hours	[6]
Product		
4-Butoxybenzaldehyde (Molar Mass: 178.23 g/mol)	-	[1][7]
Yield	95%	[6]
Physical Properties		
Appearance	Clear yellow to orange-red liquid	[6]
Boiling Point	285 °C	[7][8]
Density	1.031 g/mL at 25 °C	[7][8]
Refractive Index (n _{20/D})	1.539	[1][8]

Detailed Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of **4-butoxybenzaldehyde**.[\[6\]](#)

Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromobutane
- Anhydrous potassium carbonate (K_2CO_3)
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

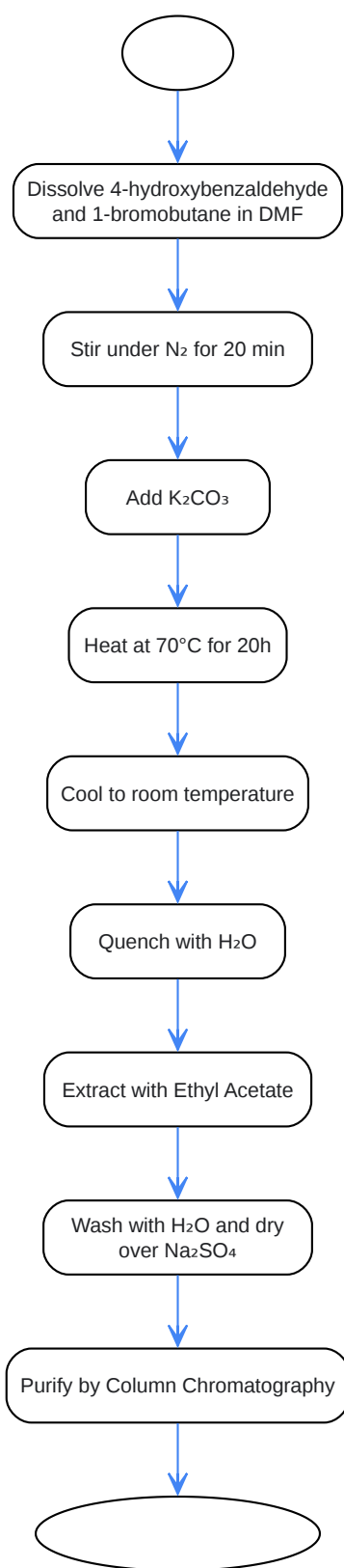
- 100 mL round-bottomed flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a 100 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (35 g, 287 mmol) and 1-bromobutane (30.92 mL, 287 mmol) in N,N-dimethylformamide (DMF, 750 mL).[6]
- **Inert Atmosphere:** Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[6]
- **Addition of Base:** Add anhydrous potassium carbonate (118.83 g, 860 mmol) to the flask.[6]
- **Reaction:** Heat the mixture to 70 °C and continue stirring for 20 hours.[6]
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.[6] Quench the reaction by adding excess water and then extract the product with ethyl acetate.[6]
- **Extraction and Drying:** Combine the organic phases and wash them several times with water.[6] Dry the organic layer over anhydrous sodium sulfate and then filter.[6]
- **Purification:** The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.[6] This will afford the target compound, **4-butoxybenzaldehyde**, as a brown oil.[6]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of **4-butoxybenzaldehyde**.



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Figure 2: Experimental workflow for the synthesis of **4-butoxybenzaldehyde**.

Characterization Data

The synthesized **4-butoxybenzaldehyde** can be characterized using various spectroscopic techniques.

- ^1H NMR (500 MHz, CDCl_3) δH (ppm): 9.89 (s, 1H), 7.84 (d, $J = 8.8$ Hz, 2H), 7.00 (d, $J = 8.6$ Hz, 2H), 4.06 (t, $J = 6.3$ Hz, 2H), 1.79-1.85 (m, 2H), 1.49-1.57 (m, 2H), 1.01 (t, $J = 7.3$ Hz, 3H).^[6]
- ^{13}C NMR (125 MHz, CDCl_3) δC (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7.^[6]
- ESI-MS: m/z 179.2 ($[\text{M} + \text{H}]^+$).^[6]

Alternative Synthesis Considerations

While the Williamson ether synthesis is the most common method, other approaches can be considered. For instance, phase-transfer catalysis (PTC) can be employed to facilitate the reaction between reactants in immiscible phases.^{[9][10][11]} This technique can sometimes offer milder reaction conditions and improved efficiency.^[10] However, for the synthesis of **4-butoxybenzaldehyde** from 4-hydroxybenzaldehyde, the direct Williamson ether synthesis protocol described is highly effective and provides an excellent yield.

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